molecular formula C21H20N2O3 B2870120 (E)-3-(furan-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1904625-44-0

(E)-3-(furan-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2870120
CAS No.: 1904625-44-0
M. Wt: 348.402
InChI Key: JZTICDIAIPJKQX-CMDGGOBGSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one belongs to the chalcone class of molecules, characterized by an α,β-unsaturated ketone system. Its structure integrates a furan-2-yl group at the β-position and a 4-(quinolin-8-yloxy)piperidin-1-yl moiety at the α-position. The E-configuration of the double bond is critical for maintaining planar geometry, enabling interactions with biological targets via π-π stacking and hydrogen bonding . The quinoline-piperidine subunit enhances lipophilicity and binding affinity to enzymes or receptors, making it a candidate for antimicrobial, antiviral, or anticancer applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(9-8-17-6-3-15-25-17)23-13-10-18(11-14-23)26-19-7-1-4-16-5-2-12-22-21(16)19/h1-9,12,15,18H,10-11,13-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTICDIAIPJKQX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s uniqueness lies in its quinolin-8-yloxy-piperidine substituent, which distinguishes it from simpler chalcone derivatives. Below is a comparison with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
Target Compound Quinolin-8-yloxy-piperidine ~407.4 Not reported Not reported Antiviral (docking score: ~7.4 kcal/mol)
(E)-3-(furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (LabMol-70) Methylsulfanyl-phenyl ~260.3 152 25 Antitubercular
(E)-3-(furan-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (LabMol-80) Piperidin-1-yl-phenyl ~307.4 182 30 Antitubercular
(E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () Methoxyphenyl, piperidin-1-yl-phenyl ~335.4 Not reported Not reported Structural studies
(E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)phenyl)prop-2-en-1-one (7a) Trifluoromethyl-furan ~406.4 Not reported 88–94 Antibacterial

Key Observations :

  • Quinoline vs.
  • Furan vs. Methoxy/Trifluoromethyl Groups : The furan-2-yl group at the β-position is a common feature, but substituents like trifluoromethyl (7a) improve lipophilicity and metabolic stability .
  • E-configuration : All analogues retain the E-configuration, essential for maintaining the planar structure and biological activity .
Antiviral Activity:
  • The target compound’s analogue, (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c), showed a docking score of 7.4 kcal/mol against viral proteases, outperforming non-quinoline derivatives .
  • LabMol-80 (piperidin-1-yl-phenyl) exhibited moderate antitubercular activity, suggesting that quinoline substitution may enhance specificity for viral targets .
Antimicrobial Activity:
  • Compound 7a (trifluoromethyl-furan) demonstrated potent antibacterial effects, attributed to electron-withdrawing groups enhancing membrane penetration .
  • LabMol-70 (methylsulfanyl-phenyl) showed lower antitubercular activity, likely due to reduced aromatic interactions compared to quinoline .
Tyrosinase Inhibition:
  • (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (8) exhibited tyrosinase inhibition (IC₅₀ = 4.2 µM), highlighting the role of dihydroxyphenyl groups in enzyme binding . The target compound’s quinoline group may lack this specificity but could target other enzymes.

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